4-Bromo-7-nitroisoindolin-1-one
Overview
Description
4-Bromo-7-nitroisoindolin-1-one is a chemical compound with the molecular formula C8H5BrN2O3 and a molecular weight of 257.04 g/mol It is a derivative of isoindolinone, characterized by the presence of bromine and nitro functional groups at the 4 and 7 positions, respectively
Preparation Methods
The synthesis of 4-Bromo-7-nitroisoindolin-1-one can be achieved through several synthetic routes. One common method involves the nitration of 4-bromoisoindolin-1-one using a mixture of sulfuric acid and nitric acid at low temperatures . This reaction typically yields a high purity product with a yield of around 91%.
Another method involves the bromination of 7-nitroisoindolin-1-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . This method also provides a high yield of the desired product.
Chemical Reactions Analysis
4-Bromo-7-nitroisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group at the 7-position can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-7-nitroisoindolin-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-7-nitroisoindolin-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-Bromo-7-nitroisoindolin-1-one can be compared with other similar compounds, such as:
4-Bromoisoindolin-1-one: Lacks the nitro group at the 7-position, making it less reactive in certain chemical reactions.
7-Nitroisoindolin-1-one:
4-Bromo-7-nitro-2,3-dihydroisoindol-1-one: A closely related compound with similar chemical properties but different reactivity due to the presence of additional functional groups.
The uniqueness of this compound lies in its combination of bromine and nitro functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4-bromo-7-nitro-2,3-dihydroisoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3/c9-5-1-2-6(11(13)14)7-4(5)3-10-8(7)12/h1-2H,3H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYRRWFXNSLCHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765948-99-0 | |
Record name | 4-bromo-7-nitro-2,3-dihydro-1H-isoindol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.